6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
Overview
Description
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine, also known as 6MPP, is a heterocyclic compound that is widely studied in the scientific community due to its potential applications in the field of drug discovery and development. 6MPP is an aromatic amine, which is a type of organic compound that contains a nitrogen atom bonded to an aromatic ring. 6MPP is a derivative of pyridine, which is an aromatic heterocyclic compound that consists of a six-membered ring composed of five carbon atoms and one nitrogen atom. 6MPP is of particular interest due to its ability to act as a prodrug, meaning that it can be converted into an active metabolite in the body.
Scientific Research Applications
Metal Complex Formation
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine demonstrates notable properties in the formation of metal complexes. Anderegg et al. (1977) explored its role in metal complex formation with various cations, indicating its potential in coordination chemistry (Anderegg, Hubmann, Podder, & Wenk, 1977).
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
Gunasekaran, Prasanna, and Perumal (2014) highlighted the use of similar pyridine derivatives in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, showcasing its utility in organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).
Protonation Studies in Pyridine Derivatives
Research by Anderegg, Popov, and Pregosin (1986) on nitrogen-NMR studies of similar pyridine compounds contributes to understanding the protonation of these molecules, important for chemical and pharmaceutical research (Anderegg, Popov, & Pregosin, 1986).
Schiff Base Synthesis and Cobalt(III) Complexes
Research on the synthesis of Schiff bases and cobalt(III) alcoholate complexes by Padhi, Sahu, and Manivannan (2011) demonstrates the compound's utility in forming intricate coordination complexes (Padhi, Sahu, & Manivannan, 2011).
Fluorescence and Metal Ion Affinity Studies
The fluorescence and metal ion binding properties of pyridine derivatives were investigated by Liang et al. (2009), underscoring their potential in sensor technologies and bioimaging applications (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009).
Synthesis of Diamide Ligands
Napitupulu, Lawrance, Clarkson, and Moore (2006) explored the synthesis of unsymmetrical diamide ligands using pyridine derivatives, contributing to the field of ligand synthesis for metal complexation (Napitupulu, Lawrance, Clarkson, & Moore, 2006).
Biochemical Analysis
Biochemical Properties
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), which are crucial in cellular signaling pathways . These interactions can modulate the activity of these receptors, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This inhibition can lead to reduced collagen deposition and potentially mitigate fibrosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with VEGFR-2 and PDGF-β receptors is a key aspect of its mechanism of action, as it can block the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing collagen synthesis in liver fibrosis models . At higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can affect its accumulation and distribution, impacting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
6-methyl-N-(6-methylpyridin-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRGQRREQQMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235197 | |
Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85895-80-3 | |
Record name | 6-Methyl-N-(6-methyl-2-pyridinyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85895-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL-N-(6-METHYL-2-PYRIDYL)PYRIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY10W22C3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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